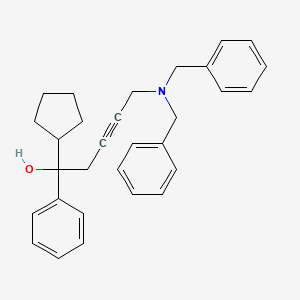
1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Cyclopentyl-5-(dibenzylamino)-1-phénylpent-3-yn-1-ol est un composé organique complexe de formule moléculaire C30H33NO. Il se caractérise par un groupe cyclopentyle, un groupe dibenzylamino et un groupe phényle liés à un squelette pent-3-yn-1-ol.
Méthodes De Préparation
La synthèse du 1-Cyclopentyl-5-(dibenzylamino)-1-phénylpent-3-yn-1-ol implique plusieurs étapes, généralement en commençant par la préparation du squelette pent-3-yn-1-ol. Le groupe cyclopentyle est introduit par une réaction de cyclisation, tandis que les groupes dibenzylamino et phényle sont ajoutés par des réactions de substitution. Les conditions de réaction exigent souvent l’utilisation de catalyseurs et de solvants spécifiques pour assurer un rendement et une pureté élevés. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces voies de synthèse pour augmenter la production tout en maintenant l’efficacité et la rentabilité .
Analyse Des Réactions Chimiques
Le 1-Cyclopentyl-5-(dibenzylamino)-1-phénylpent-3-yn-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe alcool en cétone ou en acide carboxylique, selon les réactifs et les conditions utilisés.
Réduction : Le composé peut être réduit pour former différents dérivés, tels que des amines ou des alcanes.
Applications De Recherche Scientifique
Le 1-Cyclopentyl-5-(dibenzylamino)-1-phénylpent-3-yn-1-ol a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé en fait un candidat pour l’étude des interactions enzymatiques et de la liaison aux protéines.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique ou ingrédient actif dans le développement de médicaments.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du 1-Cyclopentyl-5-(dibenzylamino)-1-phénylpent-3-yn-1-ol implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure du composé lui permet de se lier à ces cibles, inhibant ou activant potentiellement leur fonction. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques ou la régulation de l’expression génique .
Comparaison Avec Des Composés Similaires
Le 1-Cyclopentyl-5-(dibenzylamino)-1-phénylpent-3-yn-1-ol peut être comparé à des composés similaires tels que :
1-Cyclopentyl-5-(diméthylamino)-1-phényl-3-pentyn-1-ol : Ce composé possède un groupe diméthylamino au lieu d’un groupe dibenzylamino, ce qui peut affecter sa réactivité et ses applications.
1-Cyclopentyl-5-(diisopropylamino)-1-phényl-3-pentyn-1-ol : Le groupe diisopropylamino introduit une gêne stérique, modifiant potentiellement le comportement chimique du composé.
1-Cyclopentyl-5-(diéthylamino)-1-phényl-3-pentyn-1-ol : Le groupe diéthylamino fournit des propriétés électroniques différentes, influençant les interactions et la stabilité du composé.
Propriétés
Formule moléculaire |
C30H33NO |
|---|---|
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
1-cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C30H33NO/c32-30(29-20-10-11-21-29,28-18-8-3-9-19-28)22-12-13-23-31(24-26-14-4-1-5-15-26)25-27-16-6-2-7-17-27/h1-9,14-19,29,32H,10-11,20-25H2 |
Clé InChI |
ZWSGNLCSUUIPOH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CC#CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11681933.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide](/img/structure/B11681941.png)
![Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B11681953.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681964.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11681980.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)
![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11681987.png)
![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)
![5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11682012.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)
